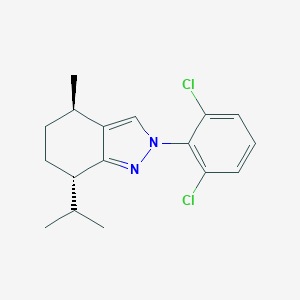![molecular formula C10H10N4O2S B493826 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 59399-37-0](/img/structure/B493826.png)
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C10H10N4O2S and a molecular weight of 250.28 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.28 g/mol and a molecular formula of C10H10N4O2S .Scientific Research Applications
Role in Click Chemistry
Tetrazole and its derivatives, including “2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid”, play a very important role in medicinal and pharmaceutical applications . They are often used in click chemistry, a concept that has been used in pharmacological and various biomedical applications .
Biological Activity
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Bioisosteres of Carboxylic Acids
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows medicine molecules to penetrate more easily through cell membranes .
Inhibitor of Aluminum Corrosion
1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion in 1M HCl solution . This suggests potential industrial applications for “2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid”.
Synthesis of Oxacyclic Building Blocks
1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . This indicates that “2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid” could also be used in similar synthetic processes.
Synthesis of Metalated Tetradecyl Sulfone
1-Phenyl-1H-tetrazole-5-thiol was also used in the synthesis of metalated tetradecyl sulfone . This suggests that “2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid” could be used in the synthesis of similar compounds.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWOGDSGKCFOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



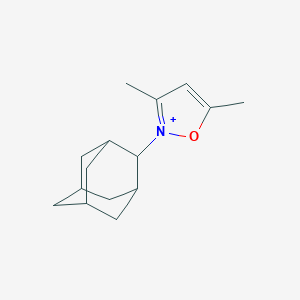
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B493747.png)
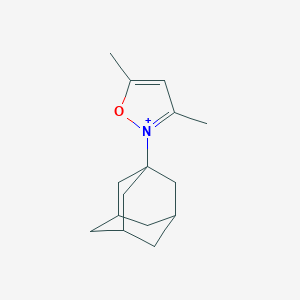
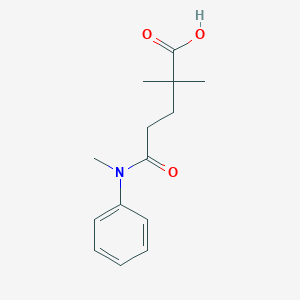
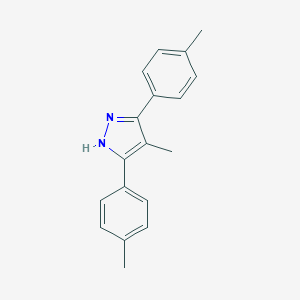
![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)
![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)
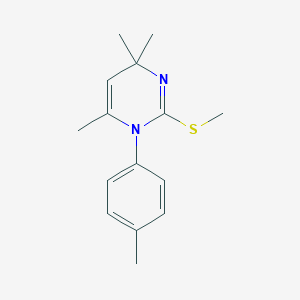
![3-(4-Methylphenyl)-1-[[3-(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole](/img/structure/B493762.png)


